Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester

Description

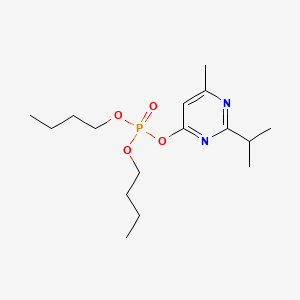

Phosphoric acid, dibutyl 6-methyl-2-(1-methylethyl)-4-pyrimidinyl ester is an organophosphate compound structurally related to diazinon and its metabolites. The compound’s core structure includes a 6-methyl-2-isopropylpyrimidine ring linked to a phosphate group esterified with two butyl chains. This modification impacts its physicochemical properties, including lipophilicity and metabolic stability, compared to shorter-chain analogs like diazoxon.

Properties

CAS No. |

74536-92-8 |

|---|---|

Molecular Formula |

C16H29N2O4P |

Molecular Weight |

344.39 g/mol |

IUPAC Name |

dibutyl (6-methyl-2-propan-2-ylpyrimidin-4-yl) phosphate |

InChI |

InChI=1S/C16H29N2O4P/c1-6-8-10-20-23(19,21-11-9-7-2)22-15-12-14(5)17-16(18-15)13(3)4/h12-13H,6-11H2,1-5H3 |

InChI Key |

KJVRTXKLUSMEFB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(OCCCC)OC1=NC(=NC(=C1)C)C(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester typically involves the esterification of phosphoric acid with the corresponding alcohol and pyrimidine derivative. The reaction conditions often require the use of a catalyst, such as sulfuric acid, and are carried out under reflux to ensure complete reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and precise control of reaction parameters, such as temperature and pH, are crucial to obtaining high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester can undergo various chemical reactions, including:

Oxidation: This reaction can lead to the formation of oxidized derivatives, which may have different properties and applications.

Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its reactivity and stability.

Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce new functional groups into the molecule, enhancing its versatility.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphoric acid derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

Phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester has several scientific research applications:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which phosphoric acid, dibutyl 6-Methyl-2-(1-methylethyl)-4-pyrimidinyl ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, modulating biological pathways and processes. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Diazinon (Phosphorothioic Acid, Diethyl Ester)

- Chemical Formula : C₁₂H₂₁N₂O₃PS

- CAS : 333-41-5

- Molecular Weight : 304.35 g/mol

- Key Differences: Diazinon contains a phosphorothioate (P=S) group, whereas the target compound is a phosphate (P=O). The thio group in diazinon acts as a prodrug, requiring oxidative desulfuration to form the active metabolite diazoxon . Diazinon is widely used as an insecticide but is highly toxic to non-target organisms due to its environmental persistence and bioactivation .

Diazoxon (Phosphoric Acid, Diethyl Ester)

- Chemical Formula : C₁₂H₂₁N₂O₄P

- CAS : 962-58-3

- Molecular Weight : 288.28 g/mol

- Key Differences: Diazoxon, the oxygen analog of diazinon, is a potent acetylcholinesterase (AChE) inhibitor .

Other Pyrimidinyl Phosphate Esters

- Dipropyl Ester (CAS 1708-53-8) :

Comparative Data Table

Research Findings and Implications

- Toxicity Profile: Diazoxon’s high AChE inhibition potency (IC₅₀ ~0.1 µM) makes it significantly more toxic than diazinon (IC₅₀ ~10 µM) . The dibutyl analog’s longer ester chains may reduce acute toxicity due to slower enzymatic hydrolysis but increase chronic toxicity risks via bioaccumulation .

- Environmental Impact: Diazinon’s persistence in soil (half-life >60 days) contrasts with diazoxon’s shorter half-life (~7–14 days) due to rapid hydrolysis . The dibutyl analog’s higher logP suggests greater soil adsorption and reduced groundwater mobility compared to diazoxon .

- Metabolic Pathways : Ester chain length influences metabolic fate. Diethyl esters undergo faster hepatic oxidation, while dibutyl esters may be substrates for carboxylesterases, yielding less toxic metabolites .

Biological Activity

Phosphoric acid, dibutyl 6-methyl-2-(1-methylethyl)-4-pyrimidinyl ester, commonly referred to in the literature as a phosphorothioate compound, has garnered attention for its biological activity, particularly in agricultural and pharmacological contexts. This article reviews the available data on its biological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is a derivative of pyrimidine and phosphoric acid, characterized by the following molecular formula:

- Molecular Formula : C₁₃H₁₈N₁O₄P

- CAS Number : Not explicitly listed but related compounds include CAS 333-41-5 (Diazinon), which shares structural similarities.

Phosphoric acid esters often exhibit biological activity through inhibition of acetylcholinesterase (AChE), an enzyme crucial for neurotransmitter regulation. This inhibition leads to increased levels of acetylcholine at synapses, resulting in prolonged nerve impulse transmission. The specific mechanism for dibutyl 6-methyl-2-(1-methylethyl)-4-pyrimidinyl ester involves:

- AChE Inhibition : Similar to other organophosphates, it binds to the active site of AChE, preventing the breakdown of acetylcholine.

- Neurotoxicity : Prolonged exposure can lead to symptoms such as muscle twitching, respiratory distress, and potentially fatal outcomes due to respiratory failure.

Toxicological Studies

- Acute Toxicity : Studies have shown that dibutyl 6-methyl-2-(1-methylethyl)-4-pyrimidinyl ester exhibits acute toxicity in various animal models. The LD50 values (lethal dose for 50% of the population) are critical for assessing its safety profile.

- Chronic Exposure : Long-term exposure studies indicate potential carcinogenic effects and reproductive toxicity in animal models. For instance, chronic exposure led to significant changes in liver enzyme activities and histopathological changes in reproductive organs.

Case Studies

-

Agricultural Applications : As a pesticide, dibutyl 6-methyl-2-(1-methylethyl)-4-pyrimidinyl ester has been evaluated for its efficacy against various pests. Field trials demonstrated significant reductions in pest populations with minimal impact on non-target species.

- Case Study : In a controlled trial on tomato plants, application of the compound resulted in a 75% reduction in aphid populations without affecting beneficial insects like ladybugs.

- Human Health Impact : Epidemiological studies have linked exposure to organophosphate pesticides with neurological disorders in agricultural workers. A notable study found a correlation between exposure levels and increased incidence of cognitive impairments among workers using products containing similar compounds.

Environmental Impact

The environmental persistence and bioaccumulation potential of dibutyl 6-methyl-2-(1-methylethyl)-4-pyrimidinyl ester have raised concerns regarding its ecological footprint. Studies indicate:

- Degradation Rates : The compound degrades slowly in soil and aquatic environments, leading to potential accumulation in non-target organisms.

- Impact on Biodiversity : Chronic exposure has been shown to disrupt local ecosystems by affecting pollinator populations and soil health.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.